molecular formula C8H15NO B190140 4-Propylpiperidin-2-one CAS No. 179683-96-6

4-Propylpiperidin-2-one

Cat. No.: B190140
CAS No.: 179683-96-6
M. Wt: 141.21 g/mol
InChI Key: FBGVKIFVRVXJAO-UHFFFAOYSA-N
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Description

4-Propylpiperidin-2-one is a six-membered piperidine ring derivative featuring a ketone group at position 2 and a propyl substituent at position 3. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. Piperidinones are critical intermediates in medicinal chemistry, often serving as precursors for bioactive molecules or modulators of pharmacokinetic profiles .

Properties

CAS No.

179683-96-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-propylpiperidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

FBGVKIFVRVXJAO-UHFFFAOYSA-N

SMILES

CCCC1CCNC(=O)C1

Canonical SMILES

CCCC1CCNC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among piperidinone derivatives include:

  • Position of the ketone group (2-one vs. 4-one).
  • Substituent type (alkyl, hydroxyl, aromatic).
  • Substituent position (e.g., N- vs. C-substitution).

The table below summarizes properties of 4-propylpiperidin-2-one and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Lipophilicity (Predicted logP)
This compound C₈H₁₅NO 141.21 1 (NH) 2 (O, N) ~1.8 (estimated)
Piperidin-4-one C₅H₉NO 99.13 1 (NH) 2 (O, N) ~0.5
4-Hydroxy-piperidin-2-one C₅H₉NO₂ 115.13 2 (NH, OH) 3 (O, N, OH) ~-0.3
1-Methylpiperidin-4-one C₆H₁₁NO 113.16 0 (N-methylated) 2 (O, N) ~0.9

Key Observations :

  • The propyl group in this compound increases lipophilicity (logP ~1.8) compared to unsubstituted piperidin-4-one (logP ~0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Hydroxyl substituents (e.g., 4-hydroxy-piperidin-2-one) lower logP and introduce hydrogen bonding, favoring solubility but limiting passive diffusion .
  • N-methylation (e.g., 1-methylpiperidin-4-one) eliminates hydrogen bond donors, altering receptor interactions and metabolic stability .

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